2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents like 1,2-dichloroethane, with triphenylphosphine as a reducing agent and triethylamine as a catalyst . The product is obtained at room temperature with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by Helicobacter pylori, as the enzyme is essential for the bacterium’s survival in the acidic environment of the stomach.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability . Similar compounds include:
- 2-amino-5-phenyl-1,3,4-thiadiazole
- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N4OS2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C12H11F3N4OS2/c1-6(21-11-19-18-10(16)22-11)9(20)17-8-5-3-2-4-7(8)12(13,14)15/h2-6H,1H3,(H2,16,18)(H,17,20) |
InChI Key |
MOWNGUBJXMOXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NN=C(S2)N |
Origin of Product |
United States |
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